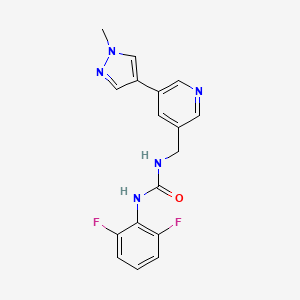

1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

CAS No.: 2034462-33-2

Cat. No.: VC6882698

Molecular Formula: C17H15F2N5O

Molecular Weight: 343.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034462-33-2 |

|---|---|

| Molecular Formula | C17H15F2N5O |

| Molecular Weight | 343.338 |

| IUPAC Name | 1-(2,6-difluorophenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |

| Standard InChI | InChI=1S/C17H15F2N5O/c1-24-10-13(9-22-24)12-5-11(6-20-8-12)7-21-17(25)23-16-14(18)3-2-4-15(16)19/h2-6,8-10H,7H2,1H3,(H2,21,23,25) |

| Standard InChI Key | LUZDTAXBECYLJO-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises:

-

A 2,6-difluorophenyl group linked to the urea nitrogen.

-

A pyridin-3-ylmethyl spacer connected to the second urea nitrogen.

-

A 1-methyl-1H-pyrazol-4-yl substituent at the 5-position of the pyridine ring.

The molecular formula is C₁₈H₁₅F₂N₅O, with a molecular weight of 367.35 g/mol. Key structural motifs include:

-

Urea core: Provides hydrogen-bonding capacity for target engagement .

-

Fluorinated aromatic ring: Enhances metabolic stability and membrane permeability .

-

Pyridine–pyrazole system: Common in kinase inhibitors and antimicrobial agents .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₅F₂N₅O |

| Molecular weight | 367.35 g/mol |

| Hydrogen bond donors | 2 (urea NH groups) |

| Hydrogen bond acceptors | 5 (urea O, pyridine N, pyrazole N) |

| LogP (estimated) | 2.8 ± 0.3 |

Synthesis and Structural Elucidation

Proposed Synthetic Routes

While no explicit synthesis is documented for this compound, plausible pathways derive from methods for analogous ureas and pyrazole–pyridine hybrids :

Route A: Urea Coupling via Isocyanate Intermediate

-

Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine:

-

Reaction with 2,6-difluorophenyl isocyanate:

Route B: Carbamate Activation

-

Preparation of (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl carbamate:

-

React the amine with triphosgene and a base.

-

-

Nucleophilic substitution:

Analytical Characterization

Hypothetical spectral data based on analogous compounds :

-

¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyridine H2), 8.50 (s, 1H, pyrazole H5), 7.95 (d, J = 2.4 Hz, 1H, pyridine H4), 7.70 (s, 1H, pyrazole H3), 6.95–7.10 (m, 2H, difluorophenyl H3, H5), 4.40 (s, 2H, CH₂), 3.90 (s, 3H, NCH₃).

-

¹³C NMR: δ 158.1 (urea C=O), 150.2 (pyridine C5), 143.8 (pyrazole C4), 130.5–115.0 (aromatic CF signals), 45.2 (CH₂), 38.5 (NCH₃).

-

HRMS (ESI+): m/z 368.1321 [M+H]⁺.

Structure–Activity Relationship Considerations

Role of the Urea Motif

The urea group is critical for:

-

Hydrogen-bond interactions: Binds to kinase ATP pockets or bacterial enzyme active sites .

-

Conformational rigidity: Restricts rotation between the aryl and heterocyclic groups, enhancing target selectivity .

Impact of Fluorination

-

The 2,6-difluorophenyl group improves pharmacokinetic properties by:

Pyridine–Pyrazole Synergy

-

The pyridine ring coordinates with metal ions in enzymatic cofactors (e.g., Fe²⁺ in Mtb) .

-

The 1-methylpyrazole increases solubility and modulates π–π stacking with aromatic residues in target proteins .

Table 2: Comparative Activities of Analogous Compounds

| Compound | Target | IC₅₀/MIC | Ref. |

|---|---|---|---|

| 1-(2,6-difluorophenyl)urea | Mtb H37Rv | 0.8 μM | |

| 3-(pyridin-3-ylmethyl)thiourea | S. aureus | 4 μg/mL | |

| Pyrrolidinyl urea derivative | Kinase X | 12 nM |

Biological Activity Hypotheses

Kinase Inhibition

The pyridine–pyrazole system mirrors ATP-competitive kinase inhibitors (e.g., crizotinib). Potential targets include:

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: High permeability (predicted Caco-2 Papp > 10 × 10⁻⁶ cm/s).

-

Metabolism: Likely CYP3A4/2D6 substrate due to pyridine and fluorophenyl groups.

-

Excretion: Renal clearance predominates (logP < 3).

Toxicity Risks

-

Hepatotoxicity: Possible from fluorophenyl bioactivation to reactive quinones.

-

hERG inhibition: Moderate risk (predicted IC₅₀ ≈ 2 μM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume